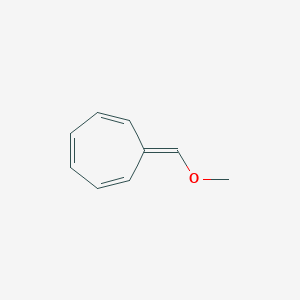
1,3,5-Cycloheptatriene, 7-(methoxymethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Cycloheptatriene, 7-(methoxymethylene)- is an organic compound with a seven-membered ring structureIt is a derivative of cycloheptatriene, which is known for its non-aromatic nature and theoretical interest in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Cycloheptatriene, 7-(methoxymethylene)- can be achieved through several methods. One common approach involves the photochemical reaction of benzene with diazomethane, followed by the addition of a methoxymethylene group . Another method includes the pyrolysis of the adduct of cyclohexene and dichlorocarbene, which then undergoes further reactions to introduce the methoxymethylene group .
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors or pyrolysis units to ensure efficient and high-yield synthesis. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize the production rate and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Cycloheptatriene, 7-(methoxymethylene)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a more saturated compound.
Substitution: Substitution reactions can occur at the methoxymethylene group or the double bonds, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce more saturated hydrocarbons. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1,3,5-Cycloheptatriene, 7-(methoxymethylene)- has several scientific research applications:
Wirkmechanismus
The mechanism by which 1,3,5-Cycloheptatriene, 7-(methoxymethylene)- exerts its effects involves interactions with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in organometallic complexes, which can then participate in catalytic reactions. Additionally, its derivatives may interact with biological targets, such as enzymes or receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Cycloheptatriene, methyl-: This compound has a similar ring structure but with a methyl group instead of a methoxymethylene group.
1,3,5-Cycloheptatriene, 7-ethyl-: Another similar compound with an ethyl group at the 7-position.
1,3,5-Cycloheptatriene, 3,7,7-trimethyl-: This compound has three methyl groups, providing different chemical properties.
Uniqueness
This functional group allows for a wider range of chemical modifications and interactions, making it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
71133-64-7 |
|---|---|
Molekularformel |
C9H10O |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
7-(methoxymethylidene)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C9H10O/c1-10-8-9-6-4-2-3-5-7-9/h2-8H,1H3 |
InChI-Schlüssel |
WYUXWMKOLGWMKU-UHFFFAOYSA-N |
Kanonische SMILES |
COC=C1C=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


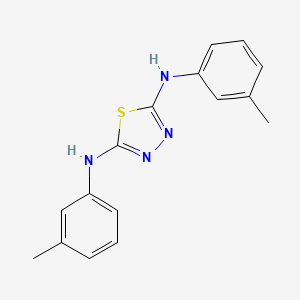
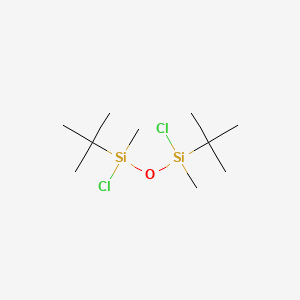
![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14463240.png)
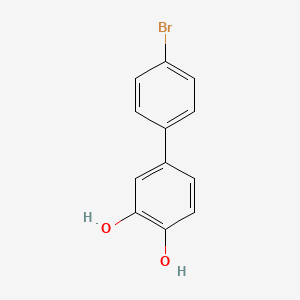
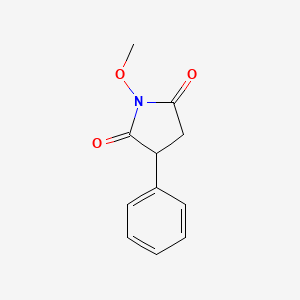
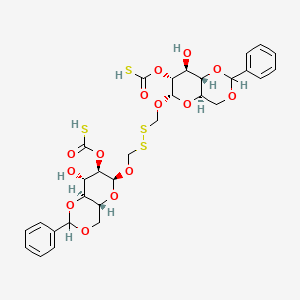
![2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B14463262.png)
phosphanium bromide](/img/structure/B14463267.png)
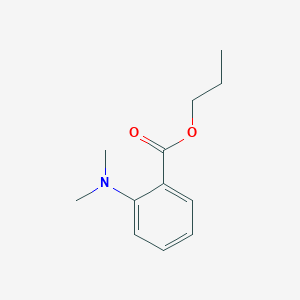

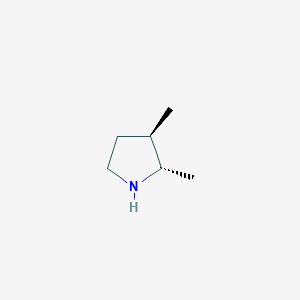
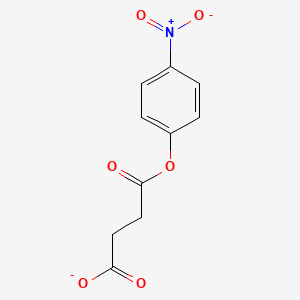
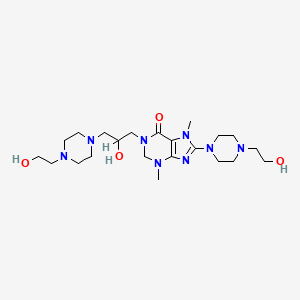
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14463293.png)
